NMS-1116354 is a small molecule compound with the molecular formula C_{20}H_{23}N_{4}O_{3} and a molecular weight of approximately 392.85 g/mol. It is an orally bioavailable inhibitor that specifically targets the cell division cycle 7 homolog kinase (CDC7), which plays a pivotal role in initiating DNA replication by phosphorylating components of the minichromosome maintenance complex. By inhibiting CDC7, NMS-1116354 has demonstrated potential in inducing apoptosis in tumor cells and inhibiting their proliferation, particularly in cancers with high CDC7 expression levels .
The synthesis of NMS-1116354 involves standard organic synthesis techniques typically employed in the development of small molecule kinase inhibitors. While specific synthetic pathways have not been extensively detailed in the literature, it generally includes multi-step reactions that establish the compound's unique structure. The synthesis process aims to optimize the compound's potency and selectivity against its target kinases .
NMS-1116354 features a complex molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with target kinases. The compound's structure can be represented as follows:
This configuration allows for effective binding to the ATP-binding site of CDC7, inhibiting its activity. The structural features contribute to its mechanism as a competitive inhibitor, preventing the phosphorylation of downstream targets necessary for DNA replication .
NMS-1116354 primarily acts through competitive inhibition of the ATP-binding site on CDC7 kinase. This inhibition disrupts the phosphorylation events critical for DNA replication and mitosis. In preclinical studies, NMS-1116354 has shown efficacy in suppressing tumor growth across various models, including colon cancer, by targeting the CDC7/CDK9 pathway .
The compound also exhibits interactions with other signaling pathways, influencing T cell activation and potentially enhancing immune responses during cancer therapy .
The mechanism of action for NMS-1116354 involves its binding to the ATP-binding site of CDC7, which prevents ATP from binding and subsequently halts the phosphorylation of key substrates required for DNA replication. This leads to cell cycle arrest and apoptosis in cancer cells overexpressing CDC7. Additionally, NMS-1116354 has been shown to impact CDK9 activity, further contributing to its antitumor effects by modulating transcriptional regulation related to cell proliferation .
NMS-1116354 is characterized by its stability as a solid compound under standard laboratory conditions. Its solubility profile is conducive to oral bioavailability, making it suitable for therapeutic applications. The compound's melting point, boiling point, and other physical properties have not been extensively documented but are critical for formulation development in pharmaceutical contexts .
The pharmacokinetic properties of NMS-1116354 indicate favorable absorption characteristics, essential for effective therapeutic administration. Initial studies have focused on understanding its metabolism and excretion pathways to optimize dosing regimens in clinical settings .
NMS-1116354 is primarily explored for its applications in oncology, particularly as a treatment option for solid tumors characterized by elevated levels of CDC7 expression. Its ability to inhibit cell division makes it a candidate for combination therapies with other anticancer agents, potentially enhancing therapeutic efficacy while minimizing resistance.
Moreover, research indicates that NMS-1116354 may play a role in immunotherapy contexts by modulating T cell activation pathways, suggesting broader applications beyond traditional cancer treatment .
CDC7 (Cell Division Cycle 7) is a highly conserved serine/threonine kinase that forms the catalytic subunit of the Dbf4-dependent kinase (DDK) complex. This kinase plays a fundamental role in the initiation of DNA replication during the S phase of the cell cycle. CDC7 phosphorylates subunits of the minichromosome maintenance (MCM) complex (specifically MCM2, MCM4, and MCM6), triggering a conformational change that activates the MCM helicase and enables the unwinding of DNA at replication origins. This phosphorylation event represents the molecular switch that allows "firing" of replication origins and the recruitment of downstream factors necessary for the establishment of functional replication forks. Beyond its role in normal DNA synthesis, CDC7 participates in the intra-S-phase checkpoint response, helping to maintain genome stability under conditions of replicative stress by regulating replication fork progression and stability [4] [6]. The kinase's activity is strictly dependent on its regulatory subunits (Dbf4 or Drf1), which confer substrate specificity and modulate its activity throughout the cell cycle.
Comprehensive molecular profiling across multiple cancer types has consistently demonstrated that CDC7 is significantly overexpressed in malignant tissues compared to normal counterparts. Pan-cancer analyses reveal elevated CDC7 mRNA and protein levels in diverse solid tumors including bladder urothelial carcinoma (BLCA), breast invasive carcinoma (BRCA), colon adenocarcinoma (COAD), esophageal carcinoma (ESCA), head and neck squamous cell carcinoma (HNSC), kidney renal clear cell carcinoma (KIRC), and pancreatic adenocarcinoma [6] [7]. This overexpression carries significant clinical implications, as high CDC7 expression strongly correlates with advanced tumor stage, arrested differentiation, and genomic instability. In epithelial ovarian carcinoma, CDC7 overexpression is an independent predictor of poor disease-free survival (hazard ratio 2.03; CI 1.53-2.68; P < 0.001), with the relapse risk increasing dramatically (HR 10.90; CI 4.07-29.17) for advanced-stage patients in the upper CDC7 expression tertile [1]. Similarly, pancreatic adenocarcinomas exhibit dramatically higher CDC7 levels than benign pancreatic tissue (median labeling index 34.3% vs. 1.3%; P < 0.0001) [7]. Oncogenically, CDC7 overexpression drives uncontrolled cell proliferation by facilitating excessive origin firing and promotes survival under replication stress conditions. It also contributes to chromosomal instability through replication stress and defective checkpoint responses, creating a permissive environment for the accumulation of oncogenic mutations [1] [4] [6].
Table 1: CDC7 Overexpression in Selected Solid Tumors
Cancer Type | Study Population | Overexpression Level Compared to Normal Tissue | Clinical Correlations |
---|---|---|---|
Ovarian Carcinoma | 143 cases | Significantly elevated | Advanced stage (P=0.01), poor differentiation (P=0.004), genomic instability (P<0.001), reduced disease-free survival |
Pancreatic Adenocarcinoma | 73 patients | Median LI 34.3% vs 1.3% (P<0.0001) | Advanced disease, poor prognosis |
Breast Cancer | Pan-cancer analysis | Consistently elevated | Advanced stage, proliferation marker |
Head and Neck SCC | Pan-cancer analysis | Significantly elevated | HPV-positive subtypes show particularly high expression |
The molecular rationale for targeting CDC7 in cancer therapy extends beyond its frequent overexpression and encompasses a unique therapeutic window based on differential checkpoint responses between normal and malignant cells. When CDC7 function is inhibited in normal somatic cells, they activate a p53-dependent DNA origin activation checkpoint that triggers a reversible G1 arrest, allowing cells to remain viable until CDC7 activity is restored [3] [7]. However, cancer cells frequently harbor defects in this checkpoint due to mutations in key tumor suppressor genes (TP53, p21, FOXO3a, RB1, ARF, or DKK3) that disrupt the arrest response. Consequently, CDC7 inhibition in these genetically compromised cancer cells forces aberrant progression into S phase with insufficient origin licensing, leading to replication fork collapse, massive DNA damage, and ultimately apoptosis [3] [7]. This differential vulnerability creates a synthetic lethality approach where cancer cells with defective checkpoint responses are selectively eliminated while normal cells remain protected. The frequent overexpression of CDC7 in tumors combined with the high prevalence of checkpoint pathway mutations (particularly TP53 mutations, which occur in >50% of all cancers) makes CDC7 an exceptionally promising broad-spectrum anticancer target [1] [4] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7